6-Methylsulfanylphenanthridine
Description
Significance of Phenanthridine (B189435) Frameworks in Heterocyclic Chemistry
Phenanthridine and its derivatives are an important class of nitrogen-containing heterocyclic compounds. They form the core structure of many natural alkaloids, such as trisphaeridine (B1211939) and nitidine. The planar, electron-rich nature of the phenanthridine ring system allows for effective intercalation with DNA, a property that has been extensively explored in the development of antitumor agents. Furthermore, the nitrogen atom in the phenanthridine ring can be quaternized to form phenanthridinium salts, which often exhibit enhanced biological activity, including antifungal and antiparasitic properties.
The phenanthridine framework's significance also extends to materials science, where its derivatives are investigated for their photophysical properties, leading to applications in organic light-emitting diodes (OLEDs) and fluorescent probes. The ability to functionalize the phenanthridine core at various positions allows for the fine-tuning of its electronic and steric characteristics, making it a highly adaptable scaffold for a wide range of chemical applications.
Overview of Structural Modifications and Research Avenues
The versatility of the phenanthridine core has spurred extensive research into its structural modification to explore and optimize its properties. Key research avenues include:
Substitution at the 6-position: The carbon atom at the 6-position is a common site for modification, allowing for the introduction of various alkyl, aryl, and heteroatom-containing substituents. These modifications can significantly influence the molecule's biological activity and physical properties.
Modifications of the Aromatic Rings: Substitution on the benzene (B151609) rings of the phenanthridine core can alter its electronic properties, solubility, and bioavailability.
Quaternization of the Nitrogen Atom: Alkylation of the nitrogen atom to form phenanthridinium salts is a widely used strategy to enhance biological activity, particularly DNA binding and antimicrobial effects.
Fusion of Additional Rings: The synthesis of more complex polycyclic systems by fusing other heterocyclic or carbocyclic rings to the phenanthridine framework is an active area of research for developing novel materials and therapeutic agents.
These structural modifications are often guided by computational studies and structure-activity relationship (SAR) analyses to rationally design new derivatives with desired properties.
Specific Focus on Sulfur-Containing Phenanthridine Derivatives
The introduction of sulfur into the phenanthridine scaffold has emerged as a promising strategy for developing novel compounds with unique properties. Sulfur-containing functional groups can act as hydrogen bond acceptors, metal ligands, and can participate in various biological interactions.
Research in this area has led to the synthesis of phenanthridine derivatives bearing thioether, sulfone, and other sulfur-containing moieties. These compounds have been investigated for a range of applications, including as fluorescent chemosensors for heavy metal ions like mercury. For instance, certain sulfur-bearing phenanthridine derivatives have been shown to exhibit high selectivity and sensitivity in detecting Hg2+ ions. The development of such sensors is crucial for environmental monitoring and biological imaging. The synthesis of these sulfur-containing derivatives often involves specialized synthetic methods to incorporate the sulfur atom at specific positions of the phenanthridine core.
Chemical Profile of 6-Methylsulfanylphenanthridine
The compound this compound, also known as 6-(methylthio)phenanthridine, is a specific derivative of the phenanthridine family characterized by the presence of a methylsulfanyl (-SCH3) group at the 6-position.
| Property | Value |
| Molecular Formula | C14H11NS |
| Molecular Weight | 225.31 g/mol |
| CAS Number | 46493-82-7 |
This data is compiled from publicly available chemical databases.
Synthesis of this compound
The synthesis of this compound can be achieved through the methylation of the corresponding thiol precursor, 5H-phenanthridine-6-thione. This reaction typically involves the use of a methylating agent such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base. An alternative synthetic route starts from phenanthridin-6(5H)-one.
A general synthetic approach for related 6-(arylthio)phenanthridines involves a copper-catalyzed tandem reaction of 2-biaryl isothiocyanates with diaryliodonium salts, showcasing a modern synthetic strategy for this class of compounds. acs.org
Research Findings on this compound
Detailed research focused solely on this compound is limited in publicly accessible literature. However, based on the broader research on sulfur-containing phenanthridines and related heterocyclic compounds, some potential areas of interest for this compound can be inferred. The presence of the methylsulfanyl group could impart specific biological activities, such as antimicrobial or anticancer properties, which are often associated with sulfur-containing heterocycles. Furthermore, the sulfur atom could act as a coordination site for metal ions, suggesting potential applications in sensor technology.
While specific studies on the biological activity of this compound are not widely reported, research on structurally similar compounds provides some insights. For example, various methylsulfanyl-containing heterocyclic compounds have been investigated for their antimicrobial activities against a range of bacteria and fungi. nih.gov
Structure
3D Structure
Properties
CAS No. |
46493-82-7 |
|---|---|
Molecular Formula |
C14H11NS |
Molecular Weight |
225.31 g/mol |
IUPAC Name |
6-methylsulfanylphenanthridine |
InChI |
InChI=1S/C14H11NS/c1-16-14-12-8-3-2-6-10(12)11-7-4-5-9-13(11)15-14/h2-9H,1H3 |
InChI Key |
LPAMJYKDHPCCAI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C3=CC=CC=C31 |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms in 6 Methylsulfanylphenanthridine Synthesis and Derivatization
Detailed Mechanistic Pathways of Cyclization Reactions
The formation of the phenanthridine (B189435) core in 6-methylsulfanylphenanthridine can be achieved through several cyclization strategies, each proceeding via distinct mechanistic pathways. These include radical, ionic, and pericyclic routes.
Radical cyclization reactions are a powerful tool for the synthesis of phenanthridine derivatives. wikipedia.org These reactions typically proceed through a sequence of initiation, propagation, and termination steps. In the context of synthesizing this compound, a common strategy involves the intramolecular homolytic aromatic substitution (HAS) of a suitably substituted biphenyl (B1667301) precursor.
The process is initiated by the generation of a radical species. For instance, the reaction can be initiated by the homolytic cleavage of a precursor molecule, often facilitated by radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide, or through photochemically-mediated processes. nih.gov The generated radical then abstracts an atom (e.g., a hydrogen or a halogen) from the biphenyl precursor to generate a new radical intermediate.
This key radical intermediate then undergoes an intramolecular cyclization onto the adjacent aromatic ring. This cyclization is typically a 6-endo-trig process, which, while sometimes disfavored by Baldwin's rules, can proceed efficiently in radical systems. The subsequent rearomatization of the resulting cyclohexadienyl radical, often through the loss of a hydrogen atom, yields the stable phenanthridine core. The propagation cycle continues as the abstracted atom reacts with another precursor molecule to regenerate the key radical intermediate.
A plausible reaction mechanism is outlined below:
Initiation: A radical initiator generates an initial radical species.
Propagation Step 1: The initiator radical abstracts an atom from a precursor, such as an N-substituted 2-isocyanobiphenyl derivative, to form a vinyl or aryl radical.
Propagation Step 2 (Cyclization): The generated radical undergoes intramolecular cyclization onto the neighboring aromatic ring to form a stabilized radical intermediate.
Propagation Step 3 (Rearomatization): The cyclized radical eliminates a radical (e.g., a thiyl radical if a suitable precursor is used) or is oxidized to a cation, which then loses a proton to afford the aromatic phenanthridine ring.
The presence of radical scavengers like 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) can inhibit these reactions, providing evidence for the radical pathway. researchgate.net
Ionic mechanisms, particularly those involving nucleophilic additions and rearrangements, offer an alternative route to the phenanthridine skeleton. The aza-Michael addition, a type of conjugate addition, is a key C-N bond-forming reaction that can be employed in the synthesis of precursors to this compound. wikipedia.orgijsdr.org
In a typical aza-Michael addition, a nitrogen nucleophile adds to an α,β-unsaturated carbonyl compound or a similar Michael acceptor. wikipedia.org For the synthesis of a phenanthridine precursor, this could involve the reaction of an amine with an appropriately substituted biphenyl system containing a Michael acceptor moiety. The reaction is often catalyzed by a base, which deprotonates the nitrogen nucleophile to increase its reactivity. ijsdr.org
The mechanism proceeds as follows:
Deprotonation: A base removes a proton from the amine nucleophile, generating a more potent nucleophilic anion.
Nucleophilic Attack: The nitrogen anion attacks the β-carbon of the Michael acceptor in the biphenyl substrate, forming a new C-N bond and generating an enolate intermediate.
Protonation: The enolate intermediate is protonated by a proton source (often the conjugate acid of the base catalyst or the solvent) to yield the initial adduct.
Subsequent intramolecular cyclization and aromatization steps, which may involve rearrangements, would then lead to the final phenanthridine product. The efficiency and regioselectivity of the aza-Michael addition are influenced by the nature of the Michael acceptor, the nucleophile, the base catalyst, and the reaction conditions.
Pericyclic reactions, which proceed through a concerted, cyclic transition state, represent another sophisticated approach to phenanthridine synthesis. Electrocyclization, a type of pericyclic reaction, is particularly relevant. This process involves the formation of a sigma bond between the termini of a conjugated π-system, leading to the formation of a cyclic compound.
For the synthesis of a phenanthridine derivative, a precursor containing a conjugated system, such as a substituted cis-stilbene analogue, could undergo a photochemically or thermally induced 6π-electrocyclization. The Woodward-Hoffmann rules predict the stereochemical outcome of such reactions. Following the electrocyclization, an oxidative dehydrogenation step is typically required to form the aromatic phenanthridine ring.
While potentially powerful, the application of pericyclic and electrocyclization pathways for the direct synthesis of this compound is less commonly reported compared to radical and ionic methods. However, these pathways are fundamental in organic chemistry and offer potential for the development of novel synthetic routes. nih.gov
Stereochemical and Regiochemical Control in Synthesis
Controlling the stereochemistry and regiochemistry is paramount in the synthesis of complex organic molecules like this compound, especially when chiral centers or specific substitution patterns are desired.
In radical cyclizations, the stereochemical outcome is often influenced by the conformation of the transition state. For 6-membered ring formation, a chair-like transition state is generally preferred, which can lead to predictable stereoselectivity. The regioselectivity of the radical attack (i.e., which carbon of the aromatic ring is attacked) is governed by the electronic properties of the substituents on the ring and the stability of the resulting radical intermediate.
In ionic reactions such as the aza-Michael addition, stereocontrol can be achieved through the use of chiral catalysts or auxiliaries. The regioselectivity is primarily determined by the electronic nature of the Michael acceptor; the nucleophile will preferentially attack the electron-deficient β-carbon.
Kinetic and Thermodynamic Aspects of Reactions
The outcome of a chemical reaction can be governed by either kinetic or thermodynamic control. wikipedia.orgjackwestin.comlibretexts.orglibretexts.org In a kinetically controlled reaction, the major product is the one that is formed fastest, which corresponds to the reaction pathway with the lowest activation energy. youtube.com In contrast, a thermodynamically controlled reaction yields the most stable product, which may not necessarily be the one that forms the fastest. youtube.com
Reaction conditions such as temperature, reaction time, and the choice of solvent can influence whether a reaction proceeds under kinetic or thermodynamic control. jackwestin.comlibretexts.orglibretexts.org For instance, lower temperatures and shorter reaction times often favor the kinetic product, as there may not be enough energy or time for the system to reach thermodynamic equilibrium. youtube.com Conversely, higher temperatures and longer reaction times allow for the reversible formation of products, leading to the accumulation of the most stable, thermodynamic product. youtube.com
In the synthesis of this compound, these principles can be applied to control the formation of different isomers or to optimize the yield of the desired product. For example, in a reaction that can lead to multiple cyclization products, careful control of the reaction temperature could selectively favor the formation of the desired phenanthridine isomer.
Mechanistic Studies of 6-Methylsulfanyl Group Transformations
The 6-methylsulfanyl group in phenanthridine is a versatile functional handle that can undergo a variety of transformations, allowing for the further diversification of the phenanthridine scaffold. Mechanistic studies of these transformations are crucial for understanding their reactivity and for developing new synthetic methodologies.
One common transformation is the oxidation of the methylsulfanyl group to a methylsulfinyl or methylsulfonyl group. These oxidations typically proceed through a nucleophilic attack of the sulfur atom on an oxidizing agent, such as a peroxy acid or hydrogen peroxide. The resulting sulfoxide (B87167) can often be further oxidized to the sulfone under more forcing conditions.
The methylsulfanyl group can also be displaced by other nucleophiles. These nucleophilic aromatic substitution (SNAr) reactions are facilitated by the electron-withdrawing nature of the phenanthridine ring system. The mechanism generally involves the addition of a nucleophile to the carbon bearing the methylsulfanyl group, forming a Meisenheimer-like intermediate. Subsequent elimination of the methylthiolate leaving group restores the aromaticity of the ring and yields the substituted product. The rate and feasibility of these reactions depend on the nature of the nucleophile, the solvent, and the presence of activating or deactivating groups on the phenanthridine ring.
Oxidation Pathways to Sulfoxides and Sulfones
The oxidation of the sulfur atom in this compound to form the corresponding sulfoxide and sulfone represents a key transformation in the derivatization of this heterocyclic system. This process typically involves the use of an oxidizing agent that can selectively deliver one or two oxygen atoms to the sulfur center. The reaction proceeds through a stepwise mechanism, with the sulfoxide being the intermediate in the formation of the sulfone.
The initial step in the oxidation is the nucleophilic attack of the sulfur atom of the methylsulfanyl group on the electrophilic oxygen of the oxidizing agent. This results in the formation of a transient intermediate, which then collapses to yield the sulfoxide and the reduced form of the oxidant. The reaction to form the sulfoxide is generally faster than the subsequent oxidation to the sulfone.
Further oxidation of the sulfoxide to the sulfone requires a second equivalent of the oxidizing agent and proceeds via a similar mechanism. The sulfur atom in the sulfoxide is less nucleophilic than in the starting sulfide due to the electron-withdrawing nature of the sulfinyl group. Consequently, the second oxidation step is typically slower than the first, allowing for the selective synthesis of the sulfoxide under controlled reaction conditions. The choice of oxidizing agent and the stoichiometry are critical in determining the final product distribution.
| Starting Material | Oxidizing Agent | Product(s) | Reaction Conditions |
| This compound | 1 equivalent of m-CPBA | 6-(Methylsulfinyl)phenanthridine | Dichloromethane, 0 °C |
| This compound | 2 equivalents of m-CPBA | 6-(Methylsulfonyl)phenanthridine | Dichloromethane, room temp. |
| This compound | H₂O₂ | 6-(Methylsulfinyl)phenanthridine and 6-(Methylsulfonyl)phenanthridine | Acetic acid, 60 °C |
Substituent Effects on Reaction Mechanisms
The electronic nature of substituents on the phenanthridine ring can significantly influence the rates and regioselectivity of its synthesis and derivatization reactions. Both the inductive and resonance effects of these substituents play a crucial role in modulating the electron density of the heterocyclic system, thereby affecting its reactivity towards electrophiles and nucleophiles.
Electron-donating groups (EDGs), such as methoxy (-OCH₃) or amino (-NH₂) groups, increase the electron density of the phenanthridine ring through resonance and inductive effects. This enhanced nucleophilicity makes the ring more susceptible to electrophilic attack. In the context of the synthesis of substituted 6-methylsulfanylphenanthridines, the presence of EDGs can facilitate cyclization steps that involve electrophilic aromatic substitution.
Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, decrease the electron density of the phenanthridine ring. This deactivation of the ring system makes it less reactive towards electrophiles. However, EWGs can facilitate nucleophilic aromatic substitution reactions by stabilizing the intermediate Meisenheimer complex.
The position of the substituent on the phenanthridine ring also has a profound impact on the reaction mechanism. Substituents at positions that are in conjugation with the reaction center will exert a more significant electronic effect. For instance, a substituent at the C2 or C4 position can directly influence the electron density at the nitrogen atom and the C6 position through resonance, thereby modulating the reactivity of the 6-methylsulfanyl group.
| Substituent | Position | Electronic Effect | Impact on Reactivity |
| -OCH₃ | C2 | Electron-donating (Resonance) | Activates the ring towards electrophilic attack |
| -NO₂ | C4 | Electron-withdrawing (Resonance and Inductive) | Deactivates the ring towards electrophilic attack |
| -Cl | C8 | Electron-withdrawing (Inductive), Weakly donating (Resonance) | Deactivates the ring towards electrophilic attack |
Reactivity Profile and Transformational Chemistry of the 6 Methylsulfanylphenanthridine Framework
Electrophilic and Nucleophilic Reactions at the Phenanthridine (B189435) Core
The phenanthridine nucleus, being an electron-rich aromatic system, is susceptible to electrophilic attack. The site of substitution is directed by the combined electronic effects of the fused benzene (B151609) rings and the nitrogen atom. In the case of 6-methylsulfanylphenanthridine, the methylsulfanyl group (-SMe) at the 6-position further influences the regioselectivity of electrophilic aromatic substitution (SEAr) reactions. The sulfur atom, through its ability to donate a lone pair of electrons, can stabilize the cationic intermediate (sigma complex) formed during the reaction. wikipedia.orgmasterorganicchemistry.com This directing effect, combined with the inherent reactivity of the phenanthridine system, can lead to substitution at specific positions on the aromatic rings. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgyoutube.commasterorganicchemistry.com
Conversely, the electron-deficient nature of the pyridine-like ring within the phenanthridine structure makes it susceptible to nucleophilic attack, particularly at positions ortho and para to the nitrogen atom. nih.govmasterorganicchemistry.comlibretexts.org The presence of the methylsulfanyl group at the 6-position can modulate this reactivity. Nucleophilic aromatic substitution (SNAr) reactions on the phenanthridine core typically require strong nucleophiles and may be facilitated by the presence of activating groups or by forming a quaternary phenanthridinium salt to further enhance the electrophilicity of the ring system. nih.govnih.govyoutube.com The reaction proceeds through a Meisenheimer-like intermediate, a negatively charged species whose stability influences the reaction rate. masterorganicchemistry.comlibretexts.org
| Reaction Type | Reagents and Conditions | Expected Outcome on Phenanthridine Core |
| Nitration | HNO₃, H₂SO₄ | Introduction of a nitro group (-NO₂) at an electron-rich position. |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Introduction of a halogen atom (Br or Cl) at a specific position. |
| Sulfonation | Fuming H₂SO₄ | Introduction of a sulfonic acid group (-SO₃H). |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Introduction of an alkyl group (-R). |
| Friedel-Crafts Acylation | R-COCl, AlCl₃ | Introduction of an acyl group (-COR). |
| Nucleophilic Substitution | Strong nucleophile (e.g., NaOMe, KCN) | Replacement of a suitable leaving group by the nucleophile. |
Chemical Transformations Involving the 6-Methylsulfanyl Group
The 6-methylsulfanyl group serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities onto the phenanthridine scaffold.
The sulfur atom of the methylsulfanyl group can be readily oxidized to the corresponding sulfoxide (B87167) and sulfone. These oxidized derivatives exhibit altered electronic properties and can serve as precursors for further functionalization. For instance, the methylsulfinyl group can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of a range of nucleophiles at the 6-position.
The carbon-sulfur bond of the methylsulfanyl group can be activated for transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura, have been extensively used for the synthesis and functionalization of phenanthridine derivatives. researchgate.netdntb.gov.uascispace.comsci-hub.sechemrxiv.org While direct cross-coupling of thioethers can be challenging, conversion of the methylsulfanyl group to a more reactive species, such as a sulfonyl derivative, can facilitate these transformations. These reactions enable the formation of new carbon-carbon bonds, allowing for the attachment of aryl, heteroaryl, or alkyl groups at the 6-position of the phenanthridine core.
| Cross-Coupling Reaction | Coupling Partners | Catalyst System | Product Type |
| Suzuki-Miyaura Coupling | Aryl/vinyl boronic acid or ester | Pd catalyst (e.g., Pd(PPh₃)₄), base | 6-Aryl/vinyl-phenanthridine |
| Heck Coupling | Alkene | Pd catalyst, base | 6-Alkenyl-phenanthridine |
| Sonogashira Coupling | Terminal alkyne | Pd/Cu catalyst, base | 6-Alkynyl-phenanthridine |
| Buchwald-Hartwig Amination | Amine | Pd catalyst, base | 6-Amino-phenanthridine |
Photoreactivity of this compound
The extended π-system of the phenanthridine core suggests that this compound is likely to exhibit interesting photochemical properties.
Upon absorption of ultraviolet or visible light, phenanthridine derivatives can undergo a variety of photochemical reactions. nih.govresearchgate.netacs.orgrsc.org These can include photocyclizations, photooxidations, and photoreductions. The presence of the sulfur-containing methylsulfanyl group may influence the course of these reactions by participating in the excited state chemistry, potentially leading to photoinduced cleavage of the C-S bond or rearrangements involving the sulfur atom. eurekaselect.comrsc.org Photochemical reactions can provide synthetic routes to novel phenanthridine derivatives that are not accessible through traditional thermal reactions. nih.gov
The absorption of a photon promotes this compound to an electronically excited state. The fate of this excited state is determined by a competition between various photophysical and photochemical processes. These include fluorescence (radiative decay to the ground state), intersystem crossing to a triplet state, and non-radiative decay. The nature of the lowest excited state (e.g., π,π* or n,π*) and its lifetime are crucial in determining the photoreactivity of the molecule. nih.govnih.govotterbein.edursc.orgchemrxiv.org The methylsulfanyl group, with its lone pairs of electrons on the sulfur atom, can influence the excited state dynamics by altering the energy levels of the molecular orbitals and potentially introducing new decay pathways. nih.gov
| Photophysical Process | Description |
| Absorption | Promotion of the molecule to an excited electronic state upon absorption of a photon. |
| Fluorescence | Radiative decay from the lowest singlet excited state to the ground state. |
| Intersystem Crossing | Non-radiative transition from a singlet excited state to a triplet excited state. |
| Phosphorescence | Radiative decay from the lowest triplet excited state to the ground state. |
| Internal Conversion | Non-radiative decay between states of the same spin multiplicity. |
| Photochemical Reaction | Formation of a new chemical species from the excited state. |
Computational and Theoretical Investigations of 6 Methylsulfanylphenanthridine
Electronic Structure and Molecular Orbital Analysis
The electronic structure of a molecule is fundamental to understanding its chemical reactivity, stability, and photophysical properties. Computational methods allow for a detailed examination of the molecular orbitals and their energy levels.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's electronic behavior. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. nih.govschrodinger.com A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov
Below is a hypothetical data table illustrating how the HOMO-LUMO gap of a phenanthridine (B189435) core might be influenced by different substituents at the 6-position, based on general principles of electronic effects.
| Compound | Substituent at 6-position | Calculated HOMO Energy (eV) | Calculated LUMO Energy (eV) | Calculated HOMO-LUMO Gap (eV) |
| Phenanthridine | -H | -6.20 | -1.50 | 4.70 |
| 6-Methylphenanthridine | -CH3 | -6.10 | -1.45 | 4.65 |
| 6-Methylsulfanylphenanthridine | -SCH3 | -5.95 | -1.60 | 4.35 |
| 6-Nitrophenanthridine | -NO2 | -6.50 | -2.00 | 4.50 |
This table presents illustrative, hypothetical values for comparative purposes.
The sulfur atom in the methylsulfanyl group possesses lone pairs of electrons and can participate in π-conjugation with the phenanthridine ring system. This interaction can raise the energy of the HOMO and potentially lower the energy of the LUMO, thereby reducing the HOMO-LUMO gap. semanticscholar.org The extent of this interaction is dependent on the geometry of the molecule, specifically the dihedral angle between the -SCH3 group and the phenanthridine plane.
Computational studies on sulfur-containing host molecules for organic light-emitting diodes have demonstrated that the oxidation state of the sulfur atom can significantly alter electronic properties, including triplet energy and charge injection barriers. nih.gov For this compound, the sulfur atom is in its unoxidized state. Its electron-donating character through resonance can increase the electron density of the aromatic system, which in turn affects its reactivity towards electrophiles and nucleophiles. DFT calculations on sulfur-containing heterocyclic compounds have been instrumental in understanding these electronic perturbations. nih.govresearchgate.net
Density Functional Theory (DFT) Studies of Reaction Mechanisms
Density Functional Theory (DFT) has become a powerful tool for investigating the mechanisms of organic reactions, providing detailed information about transition states, energy barriers, and reaction pathways. chemrxiv.orgwisc.edu
For the synthesis of 6-substituted phenanthridines, several reaction pathways have been proposed, often involving radical or transition-metal-catalyzed cyclizations. semanticscholar.orgrsc.orgnih.gov DFT calculations can be employed to model these complex reactions. By locating and characterizing the transition state structures, chemists can determine the activation energy barriers for each step of the reaction. schrodinger.comucsb.edu
For instance, in a hypothetical nucleophilic aromatic substitution reaction to introduce the methylsulfanyl group at the 6-position of a phenanthridine precursor, DFT could be used to model the approach of the nucleophile (e.g., methanethiolate, CH3S-) to the phenanthridine core. The calculations would reveal the geometry of the transition state, including the lengths of the forming C-S bond and the breaking C-X bond (where X is a leaving group), and the associated energy barrier. nih.gov Studies on SN2 reactions have demonstrated the utility of such computational approaches in understanding reaction kinetics. comporgchem.com
For example, a theoretical study could compare a radical-mediated pathway with a palladium-catalyzed pathway for the formation of the phenanthridine ring. By calculating the energies of all intermediates and transition states, the most energetically favorable pathway can be identified. researchgate.net This predictive capability is crucial for designing efficient and selective synthetic routes.
Spectroscopic Property Predictions and Interpretations (e.g., UV-Vis, NMR, HRMS)
Computational methods are increasingly used to predict and interpret spectroscopic data, aiding in the structural characterization of novel compounds. semanticscholar.orgnih.gov
Time-dependent DFT (TD-DFT) is a common method for predicting UV-Vis absorption spectra. nih.govchemrxiv.org These calculations can provide information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π→π* transitions). For this compound, TD-DFT calculations could predict how the methylsulfanyl substituent influences the absorption spectrum of the phenanthridine chromophore. Computational studies on related systems have shown good agreement between calculated and experimental spectra. researchgate.netnih.gov
The prediction of Nuclear Magnetic Resonance (NMR) spectra is another powerful application of computational chemistry. semanticscholar.orgchemicalbook.com By calculating the magnetic shielding tensors of each nucleus, it is possible to predict the chemical shifts (δ) for ¹H and ¹³C NMR. wisc.eduresearchgate.net These theoretical predictions can be invaluable for assigning complex spectra and confirming the structure of a synthesized molecule.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass. While DFT does not directly predict mass spectra, it provides the exact molecular formula and, therefore, the theoretical exact mass, which is essential for the interpretation of HRMS data.
Below is a table of hypothetical predicted spectroscopic data for this compound.
| Spectroscopic Technique | Predicted Data |
| UV-Vis (in Methanol) | λmax 1: ~255 nm (π→π), λmax 2: ~340 nm (n→π) |
| ¹H NMR (in CDCl₃, 400 MHz) | δ (ppm): 2.65 (s, 3H, -SCH₃), 7.50-8.70 (m, 8H, Ar-H) |
| ¹³C NMR (in CDCl₃, 100 MHz) | δ (ppm): 15.5 (-SCH₃), 122.0-145.0 (Ar-C), 155.0 (C-S) |
| HRMS (ESI+) | Calculated for C₁₄H₁₂NS⁺ [M+H]⁺: 226.0685, Found: 226.0688 |
This table presents illustrative, hypothetical values for characterization purposes.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools to explore the flexibility, structural stability, and intermolecular interactions of a molecule like this compound. These methods provide insights into the molecule's behavior in different environments, which is crucial for understanding its chemical and physical properties.
The conformational landscape of this compound is primarily defined by the rotational freedom around two key single bonds: the bond connecting the phenanthridine core to the sulfur atom and the bond between the sulfur atom and the methyl group. A detailed conformational analysis would typically involve scanning the potential energy surface by systematically rotating these bonds.
A relaxed potential energy surface scan would be performed by varying the dihedral angle of the C(phenanthridine)-S-C(methyl) plane relative to the phenanthridine ring. This would likely reveal the most stable conformations. It is hypothesized that the lowest energy conformation would involve a non-planar arrangement to minimize steric hindrance between the methylsulfanyl group and the hydrogen atoms on the adjacent rings of the phenanthridine core.
Illustrative Data Table for Conformational Analysis:
The following table represents hypothetical data from a potential energy surface scan, illustrating how the relative energy of the molecule might change with the dihedral angle of the methylsulfanyl group.
| Dihedral Angle (°) | Relative Energy (kcal/mol) |
| 0 | 5.2 |
| 30 | 2.1 |
| 60 | 0.5 |
| 90 | 0.0 |
| 120 | 0.8 |
| 150 | 2.5 |
| 180 | 4.8 |
This is illustrative data and not from a published study on this compound.
Molecular dynamics simulations could be employed to study the dynamic behavior of this compound in a solvent, typically water or an organic solvent, over a period of time. A standard MD simulation would involve placing the molecule in a simulation box filled with solvent molecules and applying a force field, such as CHARMM or AMBER, to describe the atomic interactions. mdpi.com
The simulation would provide trajectories of all atoms, from which various properties can be analyzed:
Root Mean Square Deviation (RMSD): To assess the structural stability of the molecule over time.
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the molecule.
Radial Distribution Functions: To understand the solvation structure around the molecule.
These simulations would offer a more realistic picture of the molecule's conformational preferences in solution, taking into account the dynamic interactions with the surrounding solvent molecules.
Quantum Chemical Calculations for Electronic State Characterization
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are essential for characterizing the electronic structure of this compound. These calculations provide detailed information about the molecule's orbitals, electron density distribution, and excited states.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic properties. For this compound, it is expected that the HOMO would have significant contributions from the electron-rich phenanthridine ring system and the sulfur atom of the methylsulfanyl group. The LUMO is likely to be distributed over the aromatic phenanthridine core. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical stability and the energy required for electronic excitation. The presence of the electron-donating methylsulfanyl group is expected to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap compared to unsubstituted phenanthridine.
Time-Dependent Density Functional Theory (TD-DFT) is a common method for studying the excited states of molecules. These calculations can predict the energies of electronic transitions, which correspond to the absorption of light. For this compound, TD-DFT calculations could help in interpreting its UV-visible absorption spectrum and understanding the nature of its excited states (e.g., whether they are localized on the phenanthridine core or involve charge transfer from the methylsulfanyl group).
Illustrative Data Table for Electronic Properties:
This table presents hypothetical results from a DFT calculation, showcasing key electronic properties.
| Property | Calculated Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.4 eV |
| First Excitation Energy | 3.9 eV (318 nm) |
This is illustrative data and not from a published study on this compound.
These computational approaches, while not yet reported specifically for this compound, represent a standard and powerful suite of tools for the in-depth characterization of its conformational dynamics and electronic properties.
Coordination Chemistry and Ligand Design Principles of Phenanthridine Scaffolds
Phenanthridine (B189435) as an N-Donor Ligand in Organometallic Chemistry
Phenanthridine functions as a potent N-donor ligand, utilizing the lone pair of electrons on its sp²-hybridized nitrogen atom to coordinate with a wide range of transition metals. As a benzannulated version of quinoline, its inclusion in a coordination sphere introduces significant steric bulk and an extended electronic framework compared to less sterically hindered pyridines. umanitoba.caalfa-chemistry.com The coordination chemistry of phenanthridine is less explored than that of its isomer, phenanthroline, but it offers distinct electronic features. umanitoba.caalfa-chemistry.comnih.gov
The introduction of substituents on the phenanthridine ring can further tune its electronic properties. For a hypothetical compound like 6-Methylsulfanylphenanthridine , the methylsulfanyl (-SCH₃) group at the 6-position would be expected to influence the ligand's donor capacity. The sulfur atom's lone pairs can participate in resonance, potentially increasing the electron density on the aromatic system and modulating the basicity of the nitrogen donor atom. This electronic modification could, in turn, affect the strength of the metal-ligand bond and the photophysical properties of the resulting complexes.
Design and Synthesis of Multidentate and Pincer Ligands Incorporating Phenanthridine Units
The versatility of the phenanthridine scaffold is fully realized when it is incorporated into multidentate ligand architectures, such as pincer ligands. These designs enhance the stability of the resulting metal complexes through the chelate effect and provide a well-defined and rigid coordination environment around the metal center. umanitoba.ca Pincer ligands are typically tridentate, binding to a metal in a meridional fashion, and their rigidity is crucial for conferring thermal stability and controlling reactivity in catalytic applications.
The synthesis of phenanthridine-containing pincer ligands often involves multi-step organic transformations. A common strategy is the development of cross-coupling and condensation routes to produce substituted phenanthridines that can be elaborated into larger ligand frameworks. umanitoba.ca For instance, proligands based on bis(8-quinolinyl)amine have been prepared containing one or two benzo-fused phenanthridinyl units. umanitoba.ca These multidentate systems allow for systematic studies of how increasing the π-system affects the properties of the final metal complexes. umanitoba.caresearchgate.net
The design principles for these ligands focus on:
Chelate Ring Size: The linkage between the phenanthridine unit and other donor arms determines the size of the chelate rings, which in turn influences the geometry and stability of the metal complex.
Donor Atom Combination: Phenanthridine is often combined with other donor types (e.g., amido, carbene, phosphine) to create NNN, CNC, or PNP pincer frameworks, tailoring the electronic environment of the metal.
Steric Hindrance: The inherent bulk of the phenanthridine unit can be used to control access to the metal center, influencing substrate binding and catalytic selectivity.
These design elements allow for the creation of highly tunable ligands for specific applications in catalysis and materials science. researchgate.net
Electronic and Structural Characterization of Metal Complexes
The electronic and structural properties of metal complexes featuring phenanthridine-based ligands are typically investigated using a combination of spectroscopic and crystallographic techniques. Single-crystal X-ray diffraction is an indispensable tool for determining the precise coordination geometry, bond lengths, and bond angles within these complexes. researchgate.netias.ac.in
Spectroscopic methods provide further insight into the electronic structure.
UV-Vis Absorption Spectroscopy: This technique is used to probe the electronic transitions within the complex. Phenanthridine-based complexes often exhibit intense, low-energy absorption bands corresponding to MLCT transitions. umanitoba.ca
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the ligand structure and its coordination to the metal. Changes in the chemical shifts of the phenanthridine protons upon coordination provide evidence of the metal-ligand interaction.
Electrochemistry: Cyclic voltammetry is employed to study the redox properties of the complexes, revealing the impact of the ligand on the metal center's oxidation states. umanitoba.ca
Below is a table summarizing the characterization data for representative phenanthridine-containing metal complexes.
| Complex | Metal Center | Coordination Geometry | Key Spectroscopic Features | X-ray Diffraction Data (Selected Bond Lengths/Angles) |
| ZnBr₂(phend)(DMSO) | Zn(II) | Distorted Tetrahedral | Stronger emission than free phenanthridine ligand. researchgate.net | Zn-N(phend), Zn-Br, Zn-O(DMSO) bond lengths define the geometry. researchgate.net |
| ZnBr₂(phend)₂ | Zn(II) | Distorted Tetrahedral | Emission observed, but weaker than the DMSO adduct. researchgate.net | Two phenanthridine ligands coordinated to the zinc center. researchgate.net |
| [Cu(L)(Phen)] (where L is a Schiff base and Phen is 1,10-phenanthroline) | Cu(II) | Square Pyramidal | UV-Vis λₘₐₓ at 648 nm. ias.ac.in | Cu-N(phen) bond distances are ~2.03 Å and ~1.91 Å. ias.ac.in |
phend = phenanthridine; DMSO = dimethyl sulfoxide (B87167)
Influence of π-Extension on Ligand Electronic Properties and Metal-Ligand Interactions
Incorporating a phenanthridine unit into a ligand framework represents a form of π-extension compared to simpler aromatic N-donors like pyridine (B92270) or quinoline. This extended conjugation has a profound influence on the electronic properties of the ligand and the resulting metal-ligand interactions. umanitoba.caresearchgate.net
Conventionally, increasing ligand benzannulation (π-extension) is expected to cause a bathochromic (red) shift in the absorption and emission spectra of their coordination complexes, indicating a smaller HOMO-LUMO gap. researchgate.net However, ligands containing phenanthridine have shown notable exceptions to this trend. In some cases, extending the π-system from a quinoline-based ligand to a phenanthridine-based one leads to only a moderate red shift or even counterintuitive blue shifts. umanitoba.caresearchgate.net
This unusual behavior has been attributed to the unique electronic structure of phenanthridine, where the ground state has significant imine-bridged biphenyl (B1667301) character. researchgate.net Time-dependent density functional theory (TD-DFT) calculations have shown that benzannulation significantly alters the atomic contributions to the LUMO and LUMO+1 orbitals. This can change the nature of the lowest-energy electronic transition without substantially changing its energy. umanitoba.ca
The key effects of π-extension via phenanthridine incorporation include:
Modulation of Redox Potentials: The extended π-system can better stabilize radical anions, often making the ligands easier to reduce. researchgate.net
Altered Photophysical Properties: The nature of the lowest-lying excited states can shift from MLCT to ligand-centered (π-π*) character, which impacts luminescence lifetimes and quantum yields. researchgate.net
Tuning of Metal-Ligand Covalency: The delocalized π-system can influence the degree of orbital mixing between the metal and the ligand, affecting the covalency of the metal-ligand bond. This has been observed in complexes of lanthanides and actinides with phenanthroline-derived ligands, where electronic modulation affects binding affinity. nih.gov
Mechanistic Insights into Catalytic Reactions Mediated by Phenanthridine-Based Ligands
The unique steric and electronic properties of phenanthridine-based ligands make their metal complexes promising candidates for catalysis. While this area is still developing, insights have been gained into their roles in various catalytic transformations. For instance, palladium complexes with phenanthridine-containing ligands have been explored in cross-coupling reactions.
In photoredox catalysis, the extended π-system of phenanthridine is particularly advantageous. It can enhance the absorption of visible light and stabilize the excited states necessary for single-electron transfer (SET) processes. Ruthenium and iridium complexes containing π-extended ligands are known to mediate a variety of light-induced reactions. nih.gov Although specific examples focusing solely on phenanthridine are less common than for phenanthroline, the general principles apply. A catalytic cycle might involve:
Light Absorption: The metal complex absorbs a photon, promoting it to an excited state.
Electron Transfer: The excited complex engages in SET with a substrate, either oxidizing or reducing it to generate a reactive radical intermediate.
Catalyst Regeneration: The metal complex returns to its ground state through a subsequent electron transfer event, completing the catalytic cycle.
The rigidity of pincer ligands incorporating phenanthridine can also provide mechanistic advantages by preventing ligand dissociation and promoting a well-defined reaction site at the metal center. This is crucial for achieving high turnover numbers and selectivity in catalytic processes such as dehydrogenation or hydrogenation reactions.
Mechanistic Insights into Biomolecular Interactions of Phenanthridine Scaffolds
Molecular Mechanisms of DNA/RNA Binding
Phenanthridine (B189435) derivatives are well-documented for their strong binding affinity to DNA and RNA. This binding is multifaceted, involving several distinct modes of interaction that are often influenced by the specific substitutions on the phenanthridine ring system.
Intercalation Mechanisms
The predominant mode of interaction for many planar aromatic molecules with DNA is intercalation, a process where the compound inserts itself between the base pairs of the double helix. nih.gov For phenanthridine scaffolds, this insertion is a hallmark of their DNA binding activity. The flat, polycyclic aromatic structure of phenanthridine allows it to slide into the space created by the transient separation of adjacent base pairs. nih.gov This intercalation leads to a distortion of the DNA structure, typically characterized by an unwinding of the helix and an increase in the distance between the stacked base pairs to accommodate the intercalator. researchgate.net
The driving force for intercalation is largely attributed to the favorable π-π stacking interactions between the aromatic system of the phenanthridine and the nitrogenous bases of DNA. researchgate.net This process effectively buries the hydrophobic surface of the intercalator away from the aqueous solvent, contributing to the thermodynamic stability of the complex. The specific substituent at the 6-position of the phenanthridine ring can significantly impact the binding affinity. For instance, studies on various 6-substituted phenanthridines have shown that the nature of the substituent influences the electronic and steric properties of the molecule, which in turn affects the strength of the intercalative binding. beilstein-journals.org While direct data on a 6-methylsulfanyl group is not prevalent, it is conceivable that the sulfur atom could participate in additional non-covalent interactions, and the methyl group could influence the depth of intercalation.
Groove Binding Modes
In addition to intercalation, phenanthridine derivatives can also interact with the grooves of the DNA double helix. beilstein-journals.org The major and minor grooves present distinct chemical environments and structural features that can be recognized by small molecules. Groove binding is typically driven by a combination of hydrogen bonding, van der Waals forces, and electrostatic interactions between the ligand and the edges of the base pairs or the sugar-phosphate backbone. nih.gov
For some phenanthridine derivatives, groove binding may serve as a preliminary step before intercalation. nih.govresearchgate.net The initial association with the groove can properly orient the molecule for subsequent insertion between the base pairs. The substitution pattern on the phenanthridine ring plays a crucial role in determining the preference for groove binding versus intercalation. Bulky substituents or those capable of forming specific hydrogen bonds with the functional groups in the grooves can favor this mode of interaction. For example, bis-phenanthridine compounds have been shown to have one subunit intercalate while the other interacts within the DNA grooves. beilstein-journals.org
Role of π-Stacking and Electrostatic Interactions
The stability of the DNA-phenanthridine complex is heavily reliant on a combination of π-stacking and electrostatic interactions. rsc.org As mentioned, π-stacking between the aromatic core of the phenanthridine and the DNA bases is a primary driver for intercalation. researchgate.netrsc.org The extensive π-system of the phenanthridine scaffold allows for significant orbital overlap with the π-orbitals of the purine and pyrimidine bases, leading to a strong, stabilizing interaction. nih.gov
Influence of Structural Modifications on Binding Affinity and Mode
Structural modifications to the phenanthridine scaffold can have a profound impact on both the affinity and the mode of DNA binding. The position and nature of substituents can alter the molecule's size, shape, planarity, and electronic distribution, all of which are critical determinants of its interaction with DNA.
Enzymatic Interaction Mechanisms
Phenanthridine derivatives not only bind to DNA but can also interfere with the function of enzymes that utilize DNA as a substrate. A key class of such enzymes is the topoisomerases.
Inhibition Mechanisms of DNA Topoisomerases
DNA topoisomerases are essential enzymes that regulate the topological state of DNA by catalyzing the transient breakage and rejoining of DNA strands. wikipedia.orgnih.gov These enzymes are vital for processes such as DNA replication, transcription, and chromosome segregation. mdpi.com Many anticancer drugs function by inhibiting topoisomerases. mdpi.com
Phenanthridine-based compounds have been investigated as potential topoisomerase inhibitors. The mechanism of inhibition often involves the stabilization of the "cleavage complex," which is a transient intermediate in the topoisomerase catalytic cycle where the enzyme is covalently attached to the broken DNA strand. wikipedia.org By binding to this complex, the inhibitor prevents the re-ligation of the DNA strand, leading to an accumulation of DNA breaks, which can trigger apoptosis and cell death. mdpi.com
The planar phenanthridine ring can intercalate into the DNA at the site of topoisomerase-mediated cleavage, thereby interfering with the re-ligation step. This mode of action is characteristic of "topoisomerase poisons." The specific interactions between the phenanthridine derivative and both the DNA and the topoisomerase enzyme contribute to the stability of the ternary complex. While direct evidence for 6-methylsulfanylphenanthridine is unavailable, the general ability of the phenanthridine scaffold to intercalate suggests a potential role as a topoisomerase poison.
Protein Binding Studies: Mechanistic Characterization
There is no available information from scientific literature regarding the specific protein binding interactions or mechanistic characterization of this compound.
Computational Modeling of Biomolecular Interactions
No computational modeling studies, including molecular docking, dynamics simulations, or Quantitative Structure-Activity Relationship (QSAR) analyses, have been published specifically for this compound. While computational approaches are crucial for understanding protein-ligand interactions, they have not been applied to this particular compound in the accessible scientific literature. nih.gov
Molecular Docking and Dynamics Simulations
There are no molecular docking or dynamics simulation studies available that focus on the interaction of this compound with any biological target.
Quantitative Structure-Activity Relationship (QSAR) Derivations for Mechanistic Understanding
No QSAR studies have been conducted to establish a relationship between the structure of this compound and its biological activity, hindering any mechanistic understanding from this perspective.
Studies on the Role of Phenanthridine as a Fluorescent Probe in Mechanistic Investigations (excluding sensing applications)
There is no information available on the use of this compound as a fluorescent probe for mechanistic investigations.
Photochemical Mechanisms of Fluorescence (e.g., FRET, ICT, ESIPT, TICT)
The photochemical mechanisms of fluorescence, such as Förster Resonance Energy Transfer (FRET), Intramolecular Charge Transfer (ICT), Excited-State Intramolecular Proton Transfer (ESIPT), or Twisted Intramolecular Charge Transfer (TICT), have not been investigated for this compound.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Methylsulfanylphenanthridine, and how can researchers optimize yield and purity?
- Methodology : Begin with a literature review of known synthetic pathways (e.g., nucleophilic substitution, cross-coupling reactions). Optimize reaction parameters (temperature, solvent, catalyst) using design-of-experiments (DoE) approaches. Validate purity via HPLC or GC-MS and confirm structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS) .
- Key considerations : Monitor sulfur-containing byproducts, which may require column chromatography or recrystallization for removal.
Q. Which analytical techniques are most reliable for characterizing this compound in complex matrices?
- Methodology : Use hyphenated techniques like LC-MS/MS for trace analysis. For solid-state characterization, employ X-ray crystallography or powder XRD. Thermal stability can be assessed via differential scanning calorimetry (DSC) .
- Data interpretation : Compare spectral data with computational simulations (e.g., DFT calculations) to resolve ambiguities in structural assignments.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Guidelines : Follow GHS Category 4 precautions for acute toxicity (oral, dermal, inhalation). Use fume hoods, nitrile gloves, and PPE. Store in airtight containers under inert gas to prevent oxidation .
- Emergency response : In case of exposure, administer first aid (e.g., eye flushing with water for 15 minutes) and contact emergency services with the compound’s CAS number .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodology : Conduct meta-analyses of existing studies, focusing on variables like assay conditions (pH, temperature), cell lines, or solvent effects. Use statistical tools (e.g., ANOVA) to identify confounding factors .
- Case study : Discrepancies in IC values may arise from differences in protein binding assays vs. cell-based models. Validate findings with orthogonal assays (e.g., SPR vs. fluorescence polarization).
Q. What mechanistic insights explain the compound’s selectivity for specific enzyme targets?
- Approach : Perform molecular docking studies (e.g., AutoDock Vina) to analyze binding interactions with active sites. Validate predictions via mutagenesis or isotopic labeling experiments .
- Critical analysis : Compare binding free energies () across homologs to identify conserved residues driving selectivity.
Q. How can pharmacokinetic parameters (e.g., bioavailability, half-life) be accurately modeled for this compound?
- Experimental design : Use in vitro assays (Caco-2 permeability, microsomal stability) paired with in vivo PK studies in rodent models. Apply compartmental modeling (e.g., NONMEM) to extrapolate human doses .
- Challenges : Address interspecies variability by integrating physiologically based pharmacokinetic (PBPK) models.
Q. What strategies mitigate sulfur-mediated degradation during long-term stability studies?
- Optimization : Test antioxidant additives (e.g., BHT, ascorbic acid) and lyophilization under vacuum. Monitor degradation products via accelerated stability testing (40°C/75% RH for 6 months) .
- Data validation : Use mass balance approaches to correlate degradation kinetics with Arrhenius equation predictions.
Q. How do structural modifications to the phenanthridine core affect the compound’s pharmacological profile?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
